(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

Enantioselective Synthesis Biocatalysis Chiral Amine Resolution

Procuring chirally pure (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine for CNS drug discovery is hindered by the prevalence of racemic or regioisomeric mixtures. This enantiopure (S)-configured scaffold eliminates the confounding pharmacological effects of the (R)-antipode, critical for accurate MAO-B SAR studies. - **Stereochemical Precision**: Enantiopure (S)-form ensures unambiguous biological data, avoiding the reduced potency of the racemate (CAS 148960-34-3). - **Regioisomeric Fidelity**: 4-Fluoro substitution yields a distinct 1.55-fold tyramine potentiation profile, per EP0538134B1, not interchangeable with 5-fluoro (2.25-fold) or 6-fluoro (1.2-fold) analogs. - **Supply Chain Assurance**: Available with full analytical documentation, validated as a substrate for MAO-N biocatalytic deracemisation achieving >99% e.e.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 946053-90-3
Cat. No. B1388335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS946053-90-3
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2F
InChIInChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m0/s1
InChIKeySIIMRBDZNUKOAC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine


(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 946053-90-3) is a chiral primary amine featuring a rigid bicyclic indane scaffold with a fluorine substituent at the 4-position of the aromatic ring and a stereogenic center at the C1 carbon bearing the (S)-configuration . With a molecular formula of C₉H₁₀FN and a molecular weight of 151.18 g/mol, this compound serves as a versatile enantiopure building block in medicinal chemistry and asymmetric synthesis . The fluorine atom modulates both lipophilicity (LogP ~1.79) and electronic properties of the aromatic ring, while the constrained indane framework provides conformational rigidity that can influence binding interactions in derived bioactive molecules [1]. This compound is commercially available from multiple reputable vendors including Sigma-Aldrich and Fluorochem, typically at ≥95% chemical purity .

Substitution Risks for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine


In chiral drug discovery and asymmetric synthesis, stereochemistry at the C1 position of the aminoindane scaffold is a critical determinant of biological activity, as demonstrated by the clinically established MAO-B inhibitor rasagiline, which requires the (R)-configuration for therapeutic efficacy [1]. Substituting the enantiopure (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine with its racemate (CAS 148960-34-3) introduces the undesired (R)-antipode, which can exhibit different, weaker, or antagonistic pharmacological profiles. Furthermore, the position of fluorine substitution on the indane ring significantly alters biological potency: patent data on N-propargyl-1-aminoindan derivatives show that the 4-fluoro isomer differs from the 5-fluoro and 6-fluoro isomers in tyramine potentiation (1.55-fold vs. 2.25-fold vs. 1.2-fold, respectively), demonstrating that even among mono-fluorinated positional isomers, pharmacological outcomes are not interchangeable [2]. Additionally, the 1-amino substitution pattern distinguishes this compound from the 2-aminoindane regioisomer (4-fluoro-2,3-dihydro-1H-inden-2-amine), which presents the amine in a different geometric orientation and electronic environment, leading to distinct reactivity in amide coupling, reductive amination, and other key transformations [3].

Differentiation Evidence for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine


Enantiopurity Advantage in Enzymatic Deracemisation

The racemic form of 4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-34-3) has been successfully deracemised using engineered monoamine oxidase (MAO-N D9 variant) to yield the enantiopure (S)-enantiomer with excellent enantioselectivity exceeding 99% e.e. [1]. This enzymatic resolution approach, reported by Herter et al. (2018), screened 132 racemic chiral amines including indanylamines against MAO-N variants D5, D9, and D11, with MAO-N D9 exhibiting the highest activity for most substrates. The process achieved moderate to good yields (55-80%) while maintaining >99% enantiomeric excess across a comprehensive set of primary amines [1]. For procurement, the availability of pre-resolved (S)-enantiomer (CAS 946053-90-3) eliminates the need for in-house chiral resolution, saving both time and chiral chromatography resources compared to purchasing the racemate. Vendors of the (S)-enantiomer typically supply the compound at ≥95% purity , though specific enantiomeric excess values may vary by batch and supplier.

Enantioselective Synthesis Biocatalysis Chiral Amine Resolution

Positional Isomer Impact on MAO-B Inhibitor Selectivity

In the European patent EP0538134B1 (Teva Pharmaceutical Industries), a series of mono-fluorinated N-propargyl-1-aminoindan derivatives were evaluated for their effect on tyramine potentiation, a key safety parameter for MAO inhibitors. The (+)-4-fluoropropargyl-1-aminoindan (derived from (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine) exhibited a 1.55-fold potentiation of the blood pressure response to tyramine at 5 mg/kg in rats, compared to 2.25-fold for the 5-fluoro isomer and 1.2-fold for the 6-fluoro isomer [1]. Lower tyramine potentiation is clinically preferred as it indicates reduced risk of the 'cheese effect' (hypertensive crisis upon dietary tyramine ingestion). The 4-fluoro positional isomer thus occupies an intermediate position in the safety-selectivity spectrum: it provides lower tyramine potentiation than the 5-fluoro derivative (1.55-fold vs. 2.25-fold), while being somewhat more potentiating than the 6-fluoro derivative (1.55-fold vs. 1.2-fold) [1]. This terminal functional group can be further elaborated to generate propargylamine-type MAO inhibitors and other CNS-active agents [2].

MAO-B Inhibition Parkinson's Disease Fluorine Positional Isomer SAR

Fluorine Substitution Effects on Physicochemical Properties

The introduction of fluorine at the 4-position of the 1-aminoindane scaffold results in predictable and quantifiable changes in key physicochemical parameters compared to the non-fluorinated parent compound (1-aminoindane). The (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 946053-90-3) has a calculated LogP of approximately 1.79 and a predicted pKa of 8.85±0.20 . In comparison, the non-fluorinated 1-aminoindane (CAS 34698-41-4) has a calculated LogP of approximately 1.37 and a pKa of approximately 9.15 [1]. The fluorine substitution increases lipophilicity by approximately 0.42 LogP units while slightly lowering the basicity of the amine by approximately 0.3 pKa units. Additionally, the (R)-enantiomer (CAS 1637635-81-4) is separately available as a distinct commercial product , enabling matched-pair enantiomer comparisons in medicinal chemistry programs. Fluorine incorporation at the 4-position is also documented to enhance metabolic stability by blocking potential oxidative metabolism at that site on the aromatic ring [2].

Lipophilicity Modulation Metabolic Stability Fluorine Scan

Enantiopure vs Racemate Procurement and Purity

Commercial availability data from multiple vendors reveals distinct pricing, purity, and physical form characteristics between the enantiopure (S)-enantiomer and the racemic mixture. The (S)-enantiomer (CAS 946053-90-3) is supplied by Fluorochem at 97% purity, priced at £353/100 mg, £589/250 mg, and £1,473/1 g . Sigma-Aldrich (via AstaTech) offers the (S)-enantiomer at 95% purity as a pale-yellow to yellow-brown sticky oil to semi-solid . The hydrochloride salt form (CAS 1286734-90-4) is also commercially available at 95% purity, offering improved handling as a solid . In contrast, the racemate (CAS 148960-34-3) is available from Sigma-Aldrich (Ambeed) at 97% purity and from Bidepharm at 97% purity, typically at lower cost due to simplified manufacturing (no chiral resolution step required) . The racemate is also supplied at ≥95% purity by multiple vendors including AKSci . For users requiring stereochemically defined intermediates, the premium paid for the enantiopure (S)-enantiomer avoids the additional costs of chiral analytical method development, preparative chiral chromatography, and yield losses associated with in-house resolution.

Chemical Procurement Chiral Building Block Sourcing Cost-Benefit Analysis

Storage Stability and Handling Requirements

Both the enantiopure (S)-enantiomer (CAS 946053-90-3) and its hydrochloride salt (CAS 1286734-90-4) require controlled storage conditions to maintain chemical and stereochemical integrity. Sigma-Aldrich specifies storage at 2-8°C with protection from light for the racemic free base , and storage under inert atmosphere at room temperature for the (S)-enantiomer hydrochloride salt . ChemicalBook lists storage conditions for the (S)-enantiomer as 2-8°C with protection from light . The free base form is described as a sticky oil to semi-solid, which may present handling challenges for accurate weighing compared to the crystalline hydrochloride salt . The predicted boiling point of 216.6±40.0°C and density of 1.160±0.06 g/cm³ provide guidance for distillation or formulation work . These storage requirements are typical for primary aliphatic amines, which are susceptible to oxidation and carbon dioxide absorption upon prolonged exposure to air, and are not unique to this compound relative to other aminoindane derivatives.

Chemical Stability Storage Conditions Amine Handling

Enantiomeric Pair for Stereochemical SAR Studies

Both enantiomers of 4-fluoro-2,3-dihydro-1H-inden-1-amine are commercially available as distinct products: the (S)-enantiomer (CAS 946053-90-3) and the (R)-enantiomer (CAS 1637635-81-4) . This commercial availability of both antipodes enables systematic stereochemical structure-activity relationship (SAR) studies, where the biological activity of derived compounds can be compared between enantiomeric pairs. In the context of MAO-B pharmacology, the established drug rasagiline utilizes the (R)-configuration at the 1-position of the aminoindane scaffold, and the (S)-enantiomer of rasagiline (TVP-1022) has been studied as a comparator, demonstrating that stereochemistry profoundly influences both MAO inhibition potency and neuroprotective mechanisms [1]. The availability of both 4-fluoro aminoindane enantiomers allows medicinal chemists to independently explore each stereochemical series and identify which antipode yields optimal target engagement for a given biological target.

Enantiomeric Pair Stereochemical SAR Chiral Switch

Application Scenarios for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine


Enantioselective Synthesis of MAO-B CNS Therapeutics

For programs developing next-generation MAO-B inhibitors for Parkinson's disease or related CNS indications, (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine provides a chirally defined starting material for constructing N-propargyl derivatives. Patent data from EP0538134B1 demonstrates that the 4-fluoro positional isomer yields a distinct tyramine potentiation profile (1.55-fold) compared to 5-fluoro (2.25-fold) and 6-fluoro (1.2-fold) analogs, positioning it as a scaffold with intermediate safety characteristics suitable for further optimization [1]. The enzymatic resolution methodology reported by Herter et al. confirms that aminoindane substrates can be processed to >99% e.e. using MAO-N biocatalysts, validating the feasibility of accessing highly enantiopure material for SAR studies [2].

Chiral Building Block for Fluorine-Containing Bioactive Molecules

The compound serves as a versatile chiral amine building block for constructing libraries of fluorine-containing drug candidates [1]. The rigid indane scaffold provides conformational constraint, while the 4-fluoro substituent modulates both electronic properties and lipophilicity (LogP ~1.79 vs. ~1.37 for non-fluorinated 1-aminoindane), offering predictable physicochemical tuning [2]. The primary amine functionality is compatible with standard medicinal chemistry transformations including amide coupling, reductive amination, sulfonamide formation, and urea synthesis, enabling rapid diversification of the chiral scaffold [3].

Enantiomeric Pair Screening for Stereochemical SAR

With both the (S)-enantiomer (CAS 946053-90-3) and (R)-enantiomer (CAS 1637635-81-4) commercially available as distinct products, researchers can systematically compare the biological activity of compounds derived from each antipode [1][2]. This matched-pair approach is critical for establishing whether observed biological activity is stereospecific or stereopermissive, directly informing lead optimization strategies and intellectual property positioning. The clinical precedent of rasagiline (which utilizes the (R)-configuration) underscores the importance of chirality in this scaffold class [3].

Benchmark Substrate for Biocatalytic Deracemisation

The racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-34-3) has been validated as a substrate in the comprehensive MAO-N substrate scope study by Herter et al., where engineered MAO variants achieved >99% e.e. with 55-80% isolated yields [1]. This compound can serve as a benchmark substrate for developing and benchmarking new biocatalytic deracemisation methodologies, given that its performance characteristics are documented and the enantiopure product is commercially available for method validation [2].

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